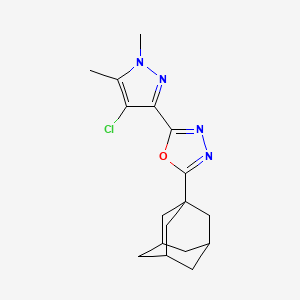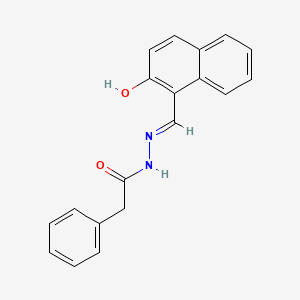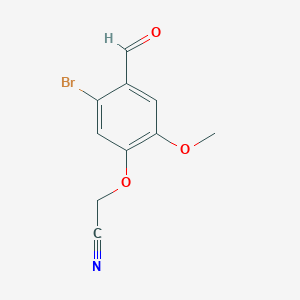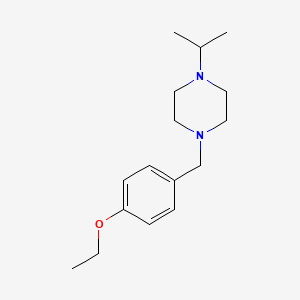
2-(1-Adamantyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Adamantyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features an adamantyl group, a pyrazole ring, and a chloro substituent, making it a unique and potentially valuable molecule in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the chloro substituent: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the oxadiazole ring: The oxadiazole ring can be synthesized by reacting the chlorinated pyrazole with an appropriate amidoxime under dehydrating conditions.
Attachment of the adamantyl group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Adamantyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving oxadiazoles and pyrazoles.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(1-Adamantyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further experimental investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Adamantyl)-5-(4-chloro-1H-pyrazol-3-YL)-1,3,4-oxadiazole: Lacks the dimethyl substituents on the pyrazole ring.
2-(1-Adamantyl)-5-(4-methyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole: Contains a methyl group instead of a chloro substituent.
2-(1-Adamantyl)-5-(1H-pyrazol-3-YL)-1,3,4-oxadiazole: Lacks both the chloro and dimethyl substituents.
Uniqueness
The presence of the adamantyl group, chloro substituent, and dimethyl groups in 2-(1-Adamantyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole makes it unique compared to other similar compounds. These structural features may confer specific properties, such as increased stability, enhanced biological activity, or unique reactivity.
Propriétés
Formule moléculaire |
C17H21ClN4O |
|---|---|
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
2-(1-adamantyl)-5-(4-chloro-1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H21ClN4O/c1-9-13(18)14(21-22(9)2)15-19-20-16(23-15)17-6-10-3-11(7-17)5-12(4-10)8-17/h10-12H,3-8H2,1-2H3 |
Clé InChI |
PPVPVOHPUMOUME-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C)C2=NN=C(O2)C34CC5CC(C3)CC(C5)C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}-1H-pyrazole-3-carboxamide](/img/structure/B10889715.png)
![4-bromo-1-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-3-carboxamide](/img/structure/B10889720.png)
![N'-(4-tert-butylcyclohexylidene)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B10889726.png)
![2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N~1~-(1,5-dimethyl-1H-pyrazol-4-YL)acetamide](/img/structure/B10889740.png)
![2-bromo-N'-{(E)-[1-(4-ethoxyphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide](/img/structure/B10889745.png)

![2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate](/img/structure/B10889763.png)
![ethyl 4-(5-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B10889769.png)

![5-(3-bromophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B10889774.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B10889776.png)
![[4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B10889779.png)
![(5Z)-5-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10889785.png)

